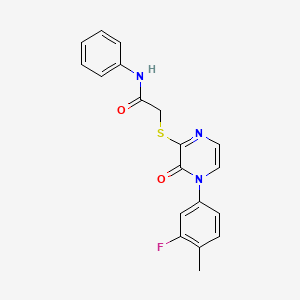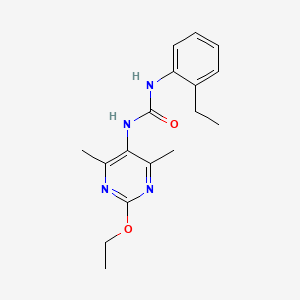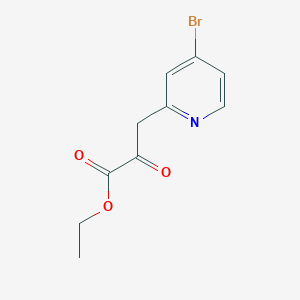![molecular formula C16H15N3OS B2551632 4-[4-(Thiophen-2-carbonyl)piperazin-1-yl]benzonitril CAS No. 478046-86-5](/img/structure/B2551632.png)
4-[4-(Thiophen-2-carbonyl)piperazin-1-yl]benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C16H15N3OS. It is characterized by the presence of a thiophene ring, a piperazine ring, and a benzonitrile group.
Wissenschaftliche Forschungsanwendungen
4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents.
Vorbereitungsmethoden
The synthesis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-(piperazin-1-yl)benzonitrile with thiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Analyse Chemischer Reaktionen
4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and piperazine moiety are crucial for binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile include:
4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole: This compound has an indole ring instead of a benzonitrile group, which may alter its biological activity and applications.
4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzamide: The presence of an amide group instead of a nitrile group can affect its reactivity and interactions with biological targets.
The uniqueness of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-12-13-3-5-14(6-4-13)18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCKTQWLMDBMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chloroacetamido)-N-methylbenzamide](/img/structure/B2551553.png)

![3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B2551559.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2551562.png)

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)

![3-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2551572.png)
